molecular formula C30H46N2O6S4 B2988707 NONYL 3-{5-[(5E)-3-[3-(NONYLOXY)-3-OXOPROPYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOATE CAS No. 303027-42-1

NONYL 3-{5-[(5E)-3-[3-(NONYLOXY)-3-OXOPROPYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOATE

Cat. No.: B2988707
CAS No.: 303027-42-1
M. Wt: 658.95
InChI Key: VRTMPVRHBGDWIZ-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NONYL 3-{5-[(5E)-3-[3-(NONYLOXY)-3-OXOPROPYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOATE is a complex thiazolidinone derivative characterized by dual sulfanylidene groups, nonyloxy-propanoate side chains, and conjugated enone systems. The compound’s stereoelectronic properties are influenced by its extended π-conjugation and sulfur-containing moieties, which could facilitate redox activity or ligand-receptor interactions .

Properties

IUPAC Name

nonyl 3-[(5E)-5-[3-(3-nonoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46N2O6S4/c1-3-5-7-9-11-13-15-21-37-23(33)17-19-31-27(35)25(41-29(31)39)26-28(36)32(30(40)42-26)20-18-24(34)38-22-16-14-12-10-8-6-4-2/h3-22H2,1-2H3/b26-25+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTMPVRHBGDWIZ-OCEACIFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCCCCCCCC)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCCCCCCCC)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O6S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest structural analogue is 3-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID (hereafter referred to as Compound A) described in . Below is a detailed comparison:

Property Target Compound Compound A
Molecular Formula C₃₂H₄₄N₂O₈S₄ (estimated based on structure) C₂₃H₁₉N₃O₅S₂
Molecular Weight ~768.9 g/mol 481.54 g/mol
Key Functional Groups Dual 1,3-thiazolidin-2-sulfanylidene cores, nonyl ester groups, conjugated enones Single 1,3-thiazolidin-2-thioxo core, toluidino group, propanoic acid terminus
Solubility Likely low aqueous solubility due to nonyl esters; soluble in organic solvents Higher aqueous solubility due to carboxylic acid group
Potential Applications Polymer additives, redox-active materials, or lipophilic drug candidates Anticancer or enzyme-inhibiting pharmaceuticals

Structural Differences and Implications

Nonyl vs. Toluidino Substituents: The target compound’s nonyl ester chains impart significant hydrophobicity, making it suitable for lipid-based formulations or hydrophobic matrices. In contrast, Compound A’s toluidino group (a methyl-substituted aniline derivative) may enhance hydrogen-bonding interactions with biological targets, such as enzymes or DNA .

Sulfanylidene vs. Thioxo Groups: The target compound’s sulfanylidene (=S) groups contribute to planarized heterocyclic rings, favoring π-stacking interactions in crystalline materials.

Propanoate Ester vs. Propanoic Acid: The ester terminus in the target compound reduces polarity, while Compound A’s carboxylic acid group increases solubility and bioavailability. This distinction may influence their pharmacokinetic profiles in drug development .

Research Findings and Data

Computational and Crystallographic Insights

  • These programs enable precise refinement of anisotropic displacement parameters, essential for analyzing sulfur-containing heterocycles .

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